molecular formula C23H20ClN7O3 B2699619 3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207005-96-6

3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2699619
CAS No.: 1207005-96-6
M. Wt: 477.91
InChI Key: ICCJQUHQPYMIMX-UHFFFAOYSA-N
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Description

Historical Development of Triazolopyrimidinone Research

The exploration of triazolopyrimidinones began in the mid-20th century with the synthesis of fused heterocycles for antimetabolite therapies. Early studies focused on triazolo[1,5-a]pyrimidines as adenosine analogs, leveraging their ability to mimic purine bases in nucleic acid biosynthesis. By the 2010s, advancements in click chemistry and Suzuki-Miyaura cross-coupling enabled modular derivatization, as seen in the synthesis of 3-(3-fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one. The integration of oxadiazole rings, as in the subject compound, emerged from efforts to enhance metabolic stability and target affinity, particularly for deubiquitinases like USP28.

Significance in Medicinal Chemistry and Drug Discovery

Triazolopyrimidinones occupy a strategic niche in kinase and protease inhibition. For instance, compound 19 from triazolo[4,5-d]pyrimidine derivatives demonstrated potent USP28 inhibition ($$ IC{50} = 1.1 \, \mu M $$) and anti-proliferative effects in gastric cancer models. Similarly, pyridone-substituted analogs exhibited dual A$${2A}$$/A$$_{1}$$ adenosine receptor antagonism, showing promise in ischemic stroke models. The subject compound’s 4-isopropoxyphenyl-oxadiazole moiety likely enhances membrane permeability and target engagement, aligning with trends in fragment-based drug design.

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the triazolo[4,5-d]pyrimidin-7-one subclass, distinguished by:

  • Core structure : A bicyclic system with a triazole (positions 1–3) fused to a pyrimidinone (positions 4–7).
  • Substituents :
    • 4-Chlorobenzyl at N3, providing hydrophobic interactions.
    • (3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl at C6, introducing hydrogen-bond acceptors and steric bulk.
Structural Feature Role in Bioactivity
Triazolopyrimidinone core Base-pair mimicry, enzyme inhibition
4-Chlorobenzyl group Hydrophobic binding pocket occupancy
Oxadiazole ring Metabolic stability, π-π stacking

Research Objectives and Investigative Framework

Current research priorities include:

  • Mechanistic Elucidation : Clarifying the compound’s binding mode to USP28 using crystallography.
  • SAR Expansion : Modifying the isopropoxy group to optimize pharmacokinetics.
  • Therapeutic Profiling : Evaluating efficacy in xenograft models of colorectal and gastric cancers.
  • Selectivity Screening : Assessing off-target effects against USP7 and LSD1 to mitigate toxicity.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN7O3/c1-14(2)33-18-9-5-16(6-10-18)21-26-19(34-28-21)12-30-13-25-22-20(23(30)32)27-29-31(22)11-15-3-7-17(24)8-4-15/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCJQUHQPYMIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one , with a molecular formula of C23H20ClN7O3C_{23}H_{20}ClN_7O_3 and a molecular weight of 477.9 g/mol, is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structure and Synthesis

The compound features a complex structure that integrates a 1,2,4-oxadiazole ring and a triazolopyrimidinone core. The synthesis typically involves multi-step organic reactions that construct the oxadiazole and triazolo-pyrimidine frameworks sequentially.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities associated with compounds containing 1,3,4-oxadiazole and triazole moieties. These activities include:

  • Antimicrobial Activity
    • Compounds with the 1,3,4-oxadiazole scaffold have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
CompoundActivity TypeTarget OrganismReference
Oxadiazole DerivativesAntibacterialS. aureus, E. coli
Triazolo-Pyrimidine DerivativesAntifungalCandida albicans
  • Anticancer Activity
    • The compound's structural components suggest potential anticancer properties through mechanisms such as inhibition of key enzymes involved in cancer cell proliferation. Studies indicate that oxadiazole derivatives can inhibit enzymes like thymidylate synthase and HDAC (histone deacetylase), which are crucial in cancer biology .
CompoundMechanism of ActionTarget EnzymeReference
1,3,4-Oxadiazole DerivativesEnzyme InhibitionThymidylate Synthase
Triazolo-Pyrimidine DerivativesHDAC InhibitionHDAC Enzymes
  • Anti-inflammatory Activity
    • Some derivatives exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Research has shown that these compounds can reduce inflammation in various models .

Case Studies

  • Antimicrobial Efficacy
    • A study conducted by Dhumal et al. (2016) evaluated the antibacterial activity of a series of oxadiazole derivatives against Mycobacterium bovis. The most active compounds demonstrated significant inhibition in both active and dormant states of the bacteria .
  • Anticancer Properties
    • Paruch et al. (2020) synthesized several oxadiazole derivatives and tested them for anticancer activity against various cancer cell lines. The results indicated promising cytotoxic effects correlated with specific structural features .

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole ring may bind to active sites on enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The triazolo-pyrimidine structure may interact with cellular receptors influencing cell signaling pathways.

Scientific Research Applications

The compound 3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry and pharmacology, supported by case studies and data tables.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to possess activity against various bacterial strains. The specific compound under consideration may demonstrate similar properties due to its structural similarities with known antimicrobial agents.

Case Study: Antitubercular Activity

A related class of compounds was synthesized and tested for antitubercular activity against Mycobacterium tuberculosis. The methodology involved click chemistry to create triazole hybrids, which showed promising results in inhibiting bacterial growth . This suggests that the compound could be explored further for its potential against resistant strains of bacteria.

Anticancer Potential

Triazole derivatives are well-known in the field of oncology for their ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with enzymes involved in cancer pathways.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies on triazole-containing compounds have shown effectiveness against various cancer cell lines. For example, a study demonstrated that certain triazole derivatives inhibited the growth of breast cancer cells by inducing apoptosis . This indicates that the compound may be developed as a potential anticancer agent.

Anti-inflammatory Properties

Compounds similar to the one discussed have been evaluated for anti-inflammatory effects. The presence of specific substituents can enhance their ability to modulate inflammatory pathways.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassReferenceObserved Effect
AntimicrobialTriazole Derivatives Significant inhibition
AnticancerTriazole Hybrids Induction of apoptosis
Anti-inflammatoryOxadiazole Compounds Modulation of inflammation

Synthesis and Characterization

The synthesis of this compound can be achieved through multi-step reactions involving click chemistry techniques. Characterization is typically performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.

Synthesis Methodology

  • Starting Materials : Identify appropriate precursors for the synthesis.
  • Click Reaction : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for forming triazoles.
  • Functionalization : Introduce oxadiazole moieties through condensation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Electronic Properties

The triazolopyrimidinone scaffold is shared with compounds like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (). Key similarities include:

  • Planarity: The fused triazolo-pyrimidinone system is nearly coplanar (max. deviation: 0.021 Å), enabling π-π stacking interactions in biological targets .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorobenzyl) enhance electrophilicity, while bulky substituents (e.g., isopropoxyphenyl) may hinder enzymatic degradation.

Substituent Variations and Bioactivity

Compound Name Substituents Key Properties Reference
Target Compound 3-(4-chlorobenzyl), 6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl) Hypothesized enhanced lipophilicity and metabolic stability due to isopropoxy group N/A
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl analog () 5-(4-chlorophenoxy), 6-isopropyl, 3-phenyl Crystallographically characterized; dihedral angles with phenyl rings: 1.09° (planar) and 87.74° (orthogonal)
6-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl) analog () 3-(2-methylbenzyl), 6-((3-(4-chlorophenyl)oxadiazole)methyl) Commercial availability suggests potential as a kinase inhibitor lead
2-Amino-6-(3,4-dichlorobenzyl)-5-isopropyltriazolo-pyrimidinone () 6-(3,4-dichlorobenzyl), 5-isopropyl Synthesized via ionic liquid-mediated cyclization; no bioactivity reported

Pharmacological and Physicochemical Insights

Solubility and Lipophilicity

  • Chlorine atoms (electron-withdrawing) may enhance binding to hydrophobic pockets in target proteins .

Stability and Metabolic Resistance

  • The 1,2,4-oxadiazole ring is hydrolytically stable under physiological conditions, as seen in ’s derivatives .
  • Isopropoxy groups resist oxidative metabolism better than methoxy or ethoxy analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, and how are intermediates characterized?

  • Answer : The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

  • Condensation : Reacting 4-chlorobenzylamine with a pyrimidinone precursor to form the triazolo-pyrimidinone core (analogous to methods in and ).
  • Oxadiazole Formation : Coupling 4-isopropoxyphenylcarboxylic acid derivatives with hydroxylamine via cyclization, using DMF as a solvent (similar to ).
  • Characterization : Intermediates are validated via HPLC, NMR (¹H/¹³C), and mass spectrometry. For example, used X-ray crystallography to confirm regioselectivity in triazolo-pyrimidinone derivatives .

Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s purity and structural integrity?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing chlorobenzyl vs. isopropoxyphenyl groups). utilized this for crystal structure validation .
  • HPLC-PDA : Ensures >95% purity by detecting trace impurities from incomplete cyclization.
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns aligned with theoretical values (as in ) .

Q. How can researchers determine solubility and lipophilicity for in vitro assays?

  • Answer : Use the SwissADME platform ( ) to predict logP (lipophilicity) and aqueous solubility. Experimental validation involves:

  • Shake-Flask Method : Measure partitioning between octanol and PBS buffer.
  • DMSO Stock Solutions : Prepare 10 mM stocks, followed by serial dilution in assay buffers to avoid precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final cyclization step?

  • Answer :

  • Catalyst Screening : Test palladium/copper catalysts ( ) for cross-coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. acetonitrile) to stabilize transition states.
  • Temperature Gradients : Perform reactions at 60–100°C to identify ideal kinetic vs. thermodynamic control (as in , which varied parameters for thiadiazine derivatives) .

Q. How should conflicting data on the compound’s stability under physiological pH be resolved?

  • Answer :

  • Forced Degradation Studies : Expose the compound to pH 1.2 (gastric) and 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via LC-MS ( ).
  • Structural Analysis : Identify hydrolysis-prone sites (e.g., oxadiazole ring) using ¹H NMR to track proton shifts in degraded samples .

Q. What strategies address low reproducibility in biological activity across independent studies?

  • Answer :

  • Batch Standardization : Ensure consistent synthesis protocols (e.g., solvent purity, reaction time) across labs.
  • Positive Controls : Use celecoxib ( ) or other reference inhibitors in parallel assays to normalize activity measurements.
  • Data Harmonization : Apply ANOVA or mixed-effects models to account for inter-lab variability (as in ’s split-plot design) .

Q. How can computational modeling guide the design of analogs with enhanced target affinity?

  • Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or PDEs). Focus on substituent effects (e.g., isopropoxy vs. methoxy groups).
  • QSAR Analysis : Derive regression models linking structural descriptors (logP, polar surface area) to IC50 values (similar to ’s pharmacokinetic profiling) .

Methodological Notes

  • Contradictory Data : When spectral data conflicts with theoretical predictions (e.g., unexpected NOE correlations), re-examine reaction stereochemistry using 2D NMR (COSY, NOESY) .
  • Advanced Characterization : For ambiguous regiochemistry in triazolo-pyrimidinones, single-crystal X-ray diffraction (as in ) is definitive .

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